molecular formula C26H33N3O7S2 B2821909 3,6-diethyl 2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 449781-87-7

3,6-diethyl 2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2821909
CAS No.: 449781-87-7
M. Wt: 563.68
InChI Key: VQPZBECPDYPQSH-UHFFFAOYSA-N
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Description

The compound 3,6-diethyl 2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a thienopyridine derivative characterized by:

  • A thieno[2,3-c]pyridine core fused with a seven-membered azepane ring via a sulfonamide linkage.
  • Two ethyl ester groups at positions 3 and 6 of the heterocyclic scaffold.
  • A benzamido substituent at position 2, modified with an azepane-1-sulfonyl group at the para position of the benzene ring.

Properties

IUPAC Name

diethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O7S2/c1-3-35-25(31)22-20-13-16-28(26(32)36-4-2)17-21(20)37-24(22)27-23(30)18-9-11-19(12-10-18)38(33,34)29-14-7-5-6-8-15-29/h9-12H,3-8,13-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPZBECPDYPQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,6-diethyl 2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves several steps. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzamido group and the azepan-1-ylsulfonyl moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Diethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Diethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The thieno[2,3-c]pyridine scaffold is shared among several compounds, but substituent diversity at position 2 drives functional differences:

Compound Name Molecular Formula Substituent at Position 2 Molecular Weight Key Features Reference
Target Compound C26H27N3O7S2 4-(Azepane-1-sulfonyl)benzamido 557.64 Complex sulfonamide-benzamido group; enhanced steric/electronic effects
6-Ethyl 3-methyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-...-dicarboxylate C26H27N3O7S2 4-[Methyl(phenyl)sulfamoyl]benzamido 557.64 Simpler sulfamoyl group; lacks azepane’s conformational flexibility
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4g) C12H16N2O4S Amino group 284.33 Minimal substituent; lacks aromatic/sulfonamide moieties
6-Ethyl 3-methyl 2-(2-methylbenzamido)-...-dicarboxylate (BI61750) C20H22N2O5S 2-Methylbenzamido 402.46 Simple benzamido group; no sulfonamide
Diethyl 3-amino-6-methyl-4-styrylthieno[2,3-b]pyridine-2,5-dicarboxylate C22H23N3O4S2 Amino and styryl groups 457.56 Thieno[2,3-b]pyridine isomer; styryl substituent enhances π-conjugation

Biological Activity

The compound 3,6-diethyl 2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by several functional groups that contribute to its biological activity:

  • Thieno[2,3-c]pyridine core : This bicyclic structure is known for its pharmacological properties.
  • Diethyl dicarboxylate moiety : This group enhances solubility and bioavailability.
  • Azepane sulfonamide : This component may interact with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their function. The thieno[2,3-c]pyridine core may also modulate signaling pathways by binding to specific receptors.

MechanismDescription
Enzyme InhibitionInteraction with active sites of enzymes
Receptor ModulationBinding to specific receptors affecting signaling
Anticancer ActivityInduction of apoptosis in cancer cell lines

Biological Activity

Research has indicated that derivatives of thieno[2,3-c]pyridine compounds exhibit significant anticancer , antibacterial , and anti-inflammatory activities.

Anticancer Activity

A study highlighted that thieno[2,3-c]pyridine derivatives showed potent cytotoxic effects against various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism appears to involve the induction of apoptosis through DNA damage pathways and inhibition of topoisomerase enzymes .

Antibacterial Properties

Thieno[2,3-c]pyridine derivatives have demonstrated antibacterial activity against multiple strains of bacteria. For instance, compounds similar to the one were effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Effects

Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential for therapeutic use in inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Mannich Bases : A review discussed the anticancer and antibacterial activities of Mannich bases derived from thieno[2,3-c]pyridine structures. These compounds showed enhanced cytotoxicity compared to traditional chemotherapeutics .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of various thieno[2,3-c]pyridine derivatives against cancer cell lines. Results indicated that modifications at the sulfonamide position significantly increased potency .

Q & A

Q. What are the optimal synthetic routes for 3,6-diethyl 2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate, and how can reaction conditions be optimized to enhance yield and purity?

The synthesis typically involves multi-step routes starting with functionalization of the thieno[2,3-c]pyridine core. Key steps include:

  • Amidation : Coupling the azepane-1-sulfonyl benzamido group to the pyridine ring under basic conditions (e.g., using DCC/DMAP) .
  • Esterification : Introducing diethyl carboxylate groups via nucleophilic acyl substitution .
  • Optimization : Adjusting temperature (60–80°C), solvent polarity (DMF or THF), and pH (neutral to slightly basic) to minimize side reactions. Purity is monitored via HPLC (>95% purity threshold) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and purity?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and functional group integration (e.g., sulfonyl proton shifts at δ 3.1–3.5 ppm, ester carbonyls at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed within 5 ppm of theoretical values) .
  • HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets, such as enzymes or receptors?

  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KD) for targets like kinase domains .
  • Molecular Docking : Employ density functional theory (DFT) or molecular dynamics simulations to predict binding modes with active sites (e.g., using AutoDock Vina) .
  • Selectivity Screening : Cross-test against related targets (e.g., GPCRs, ion channels) to assess specificity .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Parameter Calibration : Re-optimize force fields (e.g., AMBER) or solvation models in docking simulations to better match experimental IC50 values .
  • Orthogonal Assays : Validate activity using alternative methods (e.g., enzymatic inhibition vs. cell-based assays) .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM of ligand-target complexes to identify unmodeled interactions .

Q. How should researchers address stability challenges during long-term storage or in biological matrices?

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Common degradation pathways include ester hydrolysis or sulfonamide oxidation .
  • Lyophilization : Stabilize the compound by lyophilizing in phosphate buffer (pH 7.4) with cryoprotectants (e.g., trehalose) .
  • Protective Formulations : Use antioxidant additives (e.g., BHT) in DMSO stock solutions to prevent radical-mediated decomposition .

Q. What methodologies enable the analysis of stereochemical effects on the compound’s pharmacological profile?

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) and compare their bioactivity .
  • Circular Dichroism (CD) : Correlate stereochemistry with conformational changes in target binding .
  • Asymmetric Synthesis : Synthesize enantiopure analogs via chiral catalysts (e.g., BINOL-derived phosphoric acids) and test in vitro/in vivo .

Methodological Considerations for Data Contradictions

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?

  • Solubility Profiling : Use shake-flask method with UV/Vis quantification across pH (1–13) and co-solvent systems (e.g., PEG-400) .
  • Thermodynamic Analysis : Calculate logP (octanol-water) and compare with predicted values (e.g., using MarvinSketch) to identify outliers .

Q. What steps validate contradictory cytotoxicity results across cell lines?

  • Metabolic Profiling : Assess cytochrome P450 activity in cell lines (e.g., HepG2 vs. HEK293) to identify metabolic activation differences .
  • ROS Detection : Measure reactive oxygen species (ROS) generation via DCFH-DA assay to rule out off-target oxidative stress .

Computational and Experimental Integration

Q. How can QSAR models improve the prediction of this compound’s ADMET properties?

  • Descriptor Selection : Use MOE or Schrodinger’s QikProp to compute descriptors (e.g., topological polar surface area, H-bond donors) .
  • Validation : Cross-check predictions with experimental Caco-2 permeability or microsomal stability data .

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